molecular formula C21H25N5O4S B2596661 6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251682-45-7

6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2596661
CAS RN: 1251682-45-7
M. Wt: 443.52
InChI Key: ORCJLCQXTFZGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CID 49666737, is a complex organic molecule with the molecular formula C21H25N5O4S . It’s not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

One application is in the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors. A study by Lacivita et al. (2009) developed compounds displaying high 5-HT(1A) receptor affinity and good fluorescence properties. One such compound combined high 5-HT(1A) receptor affinity and high fluorescence emission, evaluated for its ability to visualize 5-HT(1A) receptors in cells by fluorescence microscopy (Lacivita et al., 2009).

Novel Synthesis of Heterocyclic Compounds

Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, as anti-inflammatory and analgesic agents. These compounds were shown to have significant inhibitory activity on cyclooxygenase-2 selectivity, with indices of 99–90, and analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Synthesis of Various Piperazine-3-ones

Veerman et al. (2003) synthesized several 2-substituted and 2,5-disubstituted piperazine-3,6-diones from alpha-amino acids. These compounds were synthesized using N-acyliminium ion chemistry, providing a range of 2,6-bridged piperazine-3-ones with various aromatic, heteroaromatic, and nonaromatic side chains (Veerman et al., 2003).

Enhanced Antistaphylococcal Activities

Wang et al. (2007) described the biological evaluation of isothiazoloquinolones (ITQs) with structural modifications at different positions, showcasing their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and decreased cytotoxic activity against Hep2 cells (Wang et al., 2007).

properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(31-23-17)20(28)25-9-7-24(8-10-25)14-5-4-6-15(11-14)30-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCJLCQXTFZGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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